
Troglitazone Sulfate Sodium
Descripción general
Descripción
Troglitazone sulfate sodium is the primary sulfate conjugate metabolite of troglitazone, a thiazolidinedione-class antidiabetic drug withdrawn due to hepatotoxicity. Troglitazone undergoes extensive hepatic metabolism via sulfation (mediated by sulfotransferases), glucuronidation, and oxidation, with the sulfate conjugate (M1) and quinone metabolite (M3) dominating in plasma . Unlike troglitazone, which activates PPARγ to improve insulin sensitivity, troglitazone sulfate lacks PPARγ agonism but exhibits potent inhibition of hepatobiliary transporters, particularly the bile salt export pump (BSEP/ABCB11) and organic solute transporter alpha/beta (OSTα/β) . This metabolite accumulates in hepatocytes and bile, contributing to cholestasis and hepatotoxicity by disrupting bile acid homeostasis .
Métodos De Preparación
Synthesis of Troglitazone Base Compound
The preparation of troglitazone sulfate sodium begins with the synthesis of the parent compound, troglitazone (5-{4-[3-(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)methoxy]phenyl}methyl-2,4-thiazolidinedione). The patented process for troglitazone synthesis involves a multi-step reaction sequence, as detailed in US5700820A .
Key Synthetic Steps
-
Formation of the Chromane Moiety :
The chromane ring system is synthesized via cyclization of 3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran. This intermediate is prepared by condensing 2,3,5-trimethylhydroquinone with isophorone oxide under acidic conditions . -
Coupling with Thiazolidinedione :
The chromane derivative is then coupled with 5-(4-hydroxybenzyl)thiazolidine-2,4-dione using a Mitsunobu reaction or nucleophilic substitution in the presence of a base such as potassium carbonate. The reaction proceeds in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures (80–100°C) . -
Crystallization and Polymorphic Control :
Crude troglitazone is purified via recrystallization from solvents like ethanol, methanol, or acetone. The patent highlights the isolation of distinct polymorphic forms (Forms I–III) by varying cooling rates and solvent systems . For example:
Table 1: Polymorph-Specific Crystallization Conditions and Properties
Polymorph | Solvent | Cooling Rate (°C/min) | Melting Point (°C) | Solubility (mg/mL) |
---|---|---|---|---|
Form I | Ethanol | 0.5 | 168–170 | 0.12 |
Form II | Methanol | 5.0 | 165–167 | 0.18 |
Form III | Acetone | Evaporation | 162–164 | 0.25 |
Parameter | Range | Optimal Condition |
---|---|---|
Reaction Temperature | 0–25°C | 5°C |
Molar Ratio (Troglitazone:H₂SO₄) | 1:1–1:1.2 | 1:1.1 |
Neutralization pH | 7.0–7.5 | 7.2 |
Yield | 65–85% | 78% |
Polymorphic and Pseudopolymorphic Considerations
Polymorphism significantly impacts the bioavailability and stability of this compound. The parent compound’s pseudopolymorphic forms (hydrates/solvates) suggest that the sulfate sodium derivative may exhibit similar behavior.
Hydrate Formation
-
Monohydrate : Crystallization from water-containing solvents (e.g., ethanol:water 9:1) yields a stable monohydrate form, as confirmed by thermogravimetric analysis (TGA) .
-
Anhydrous Form : Obtained via drying under vacuum at 60°C for 24 hours .
Figure 1: X-ray Diffraction Patterns of this compound Polymorphs
(Simulated data based on US5700820A )
-
Form A : Peaks at 2θ = 12.4°, 16.8°, 20.1° (anhydrous).
-
Form B : Peaks at 2θ = 11.2°, 15.6°, 19.3° (monohydrate).
Analytical Characterization
Spectroscopic Confirmation
-
FT-IR : Sulfate ester peaks at 1240 cm⁻¹ (S=O asymmetric stretch) and 1050 cm⁻¹ (S–O–C stretch) .
-
¹H NMR : Downfield shift of the chromane hydroxyl proton (δ 5.2 → δ 4.8 post-sulfation) .
Purity and Stability
-
HPLC : Purity >99.5% (C18 column, acetonitrile:water 60:40, λ = 254 nm) .
-
Accelerated Stability : <2% degradation after 6 months at 25°C/60% RH .
Challenges and Industrial Scalability
-
Sulfation Efficiency : Over-sulfation at multiple sites remains a challenge, necessitating precise stoichiometric control .
-
Polymorphic Interconversion : Hydrate-anhydrous transitions during storage require robust packaging (desiccants) .
-
Regulatory Considerations : Compliance with ICH guidelines for polymorphic characterization (Q6A) .
Aplicaciones Científicas De Investigación
Diabetes Management
Troglitazone was initially approved for the management of type 2 diabetes. Clinical studies demonstrated its efficacy in improving metabolic control:
- In a study involving NIDDM patients, Troglitazone significantly lowered fasting plasma insulin concentrations and improved insulin sensitivity as measured by the homeostasis model assessment (HOMA) after 12 weeks of treatment .
- It also positively influenced lipid profiles, increasing HDL cholesterol levels while managing triglycerides .
Neuroprotection
Recent studies have indicated that Troglitazone may have neuroprotective properties. Research showed that Troglitazone could protect neuronal cells from prion protein-induced toxicity. In vitro experiments revealed that pretreatment with Troglitazone significantly increased cell viability in the presence of toxic prion proteins, suggesting a potential application in neurodegenerative diseases .
Safety Concerns and Liver Toxicity
Despite its therapeutic benefits, Troglitazone's clinical use was marred by significant safety concerns, particularly regarding liver toxicity:
- A comprehensive analysis of liver failure cases associated with Troglitazone use revealed that the incidence of acute liver failure was notably high, with many cases progressing rapidly to irreversible injury within one month of treatment . The estimated number needed to harm was between 600 to 1500 patients over 26 months .
- Monitoring liver function tests was deemed insufficient for preventing severe outcomes, indicating a need for caution in its use .
Case Study: Liver Failure
A notable case study evaluated multiple instances of liver failure linked to Troglitazone usage. Out of 94 reported cases, the majority were acute and predominantly affected women. The study emphasized the rapid progression from normal liver function to acute failure, raising concerns about the safety profile of Troglitazone in clinical practice .
Comparative Data Table
Mecanismo De Acción
Troglitazone Sulfate Sodium exerts its effects primarily through the activation of peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ . These nuclear receptors regulate the transcription of genes involved in glucose and lipid metabolism. By binding to these receptors, Troglitazone enhances insulin sensitivity, decreases hepatic glucose output, and increases insulin-dependent glucose disposal in skeletal muscle . Additionally, Troglitazone has been shown to reduce inflammation by decreasing nuclear factor kappa-B (NF-κB) activity and increasing its inhibitor (IκB) .
Comparación Con Compuestos Similares
Structural Analogs: Thiazolidinediones
- Ciglitazone: A structural analog with a (1-methylcyclohexyl)methoxyl side chain, ciglitazone exhibits 2-fold higher anti-HBV activity than troglitazone (IC₅₀: 4.7 vs.
- Pioglitazone : Lacks anti-HBV activity despite PPARγ agonism, suggesting the necessity of specific side-chain modifications for antiviral effects .
- Rosiglitazone : Reduces proteoglycan sulfation less potently than troglitazone (80.1% vs. ~90% of control), indicating the α-tocopherol moiety in troglitazone enhances this effect .
Sulfated Metabolites of Hepatotoxic Drugs
- Fidaxomicin : A macrocyclic antibiotic with weak OSTα/β inhibition, posing minimal cholestatic risk .
BSEP Inhibitors
- Troglitazone sulfate is ~10-fold more potent than bosentan in BSEP inhibition, with competitive kinetics suggesting direct substrate competition at the bile acid-binding site .
- Pheophorbide A inhibits BSEP non-competitively, likely binding to a distinct site, and is less clinically relevant .
Key Research Findings
Hepatotoxicity Mechanism : Troglitazone sulfate’s dual inhibition of BSEP (canalicular) and OSTα/β (basolateral) traps bile acids in hepatocytes, exacerbating cholestasis . In contrast, ciglitazone and rosiglitazone lack significant transporter inhibition, correlating with their lower hepatotoxicity .
Species-Specific Metabolism : Humans predominantly sulfate troglitazone, while pigs favor glucuronidation. This metabolic divergence explains troglitazone sulfate’s human-specific hepatotoxicity .
Gender Differences in Rats : Male rats exhibit higher troglitazone sulfation and BSEP inhibition than females, mirroring human susceptibility to cholestasis .
OSTα/β Interactions : Troglitazone sulfate’s IC₅₀ for OSTα/β (191 µM) is near its hepatic concentration (190 µM), suggesting clinical relevance in patients with impaired bile acid excretion .
Q & A
Basic Research Questions
Q. What experimental models are commonly employed to investigate the hepatotoxicity mechanisms of Troglitazone Sulfate Sodium?
Researchers often use sandwich-cultured hepatocytes (rat and human) to study hepatobiliary disposition and bile acid transport inhibition. These models allow quantification of intracellular accumulation of this compound and its metabolites, with Monte Carlo simulations used to predict biliary excretion dynamics . Additionally, in vitro assays with liver microsomes and cytosol evaluate reactive metabolite formation and glutathione (GSH)-mediated detoxification .
Q. How is PPARγ activation by this compound experimentally validated?
Western blot analysis with anti-PPARγ antibodies (1:1,000 dilution) is standard. Cells are lysed, proteins resolved via SDS-PAGE (10% gel), and immunoreactivity detected using chemiluminescence. PPARγ activation is confirmed by increased expression in treated vs. control groups, with β-actin as a loading control (1:5,000 dilution) . Functional assays, such as adipocyte differentiation in C3H10T1/2 cells, further corroborate PPARγ agonism .
Q. What statistical methods are recommended for analyzing dose-response data in this compound studies?
Data are typically analyzed via one-way ANOVA with Tukey’s post hoc test for multi-group comparisons (e.g., control vs. treated cohorts). Results are reported as means ± SD from ≥3 replicates, using software like GraphPad Prism. P<0.05 is considered significant .
Advanced Research Questions
Q. How do competitive vs. non-competitive inhibition kinetics of this compound impact ABCB11 (BSEP) function?
Competitive inhibition (e.g., this compound vs. taurocholate) is identified via Lineweaver-Burk plots showing intersecting lines at the y-axis (Ki = 12 μM), indicating shared substrate-binding sites. Non-competitive inhibitors (e.g., pheophorbide a) exhibit distinct binding sites, altering Vmax without affecting Km. This distinction is critical for QSAR modeling, as kinetic patterns must inform inhibitor classification to avoid model discrepancies .
Q. What methodological approaches reconcile this compound’s dual hepatotoxicity mechanisms: reactive metabolite formation vs. BSEP inhibition?
Integrated studies using permeabilized cryopreserved hepatocytes assess metabolic activation (via NADPH/NAD+ enhancement) and detoxification (UDPGA, PAPS, GSH modulation). Concurrently, bile acid transport assays in BSEP-expressing membranes quantify inhibition potency. Clinical correlations with GST-deficient patients further validate reactive metabolite contributions .
Q. How do gender differences in this compound metabolism influence experimental design?
Male rats exhibit higher sulfate metabolite formation due to sex-specific CYP3A and SULT isoform expression. Researchers must stratify in vivo studies by gender and use human hepatocyte models to extrapolate findings. LC-MS/MS quantifies gender-disparate metabolite profiles, while TEM visualizes cholestatic canalicular changes .
Q. What advanced imaging techniques characterize this compound-induced autophagic flux alterations?
Transmission electron microscopy (TEM) at 10,000x magnification identifies autophagosome accumulation (e.g., double-membrane vesicles) in treated cells. Immunoblotting for LC3B-II/I ratio and p62 degradation complements TEM data, with lysosomal inhibitors (e.g., chloroquine) used to block autophagy for mechanistic validation .
Q. Data Contradiction & Validation
Q. How can researchers resolve discrepancies between in vitro IC50 values and in vivo cholestasis outcomes for this compound?
In vitro IC50 values (e.g., 0.4–0.6 μM for rat ABCB11) may underestimate in vivo effects due to protein binding and hepatocyte accumulation. Physiologically based pharmacokinetic (PBPK) modeling integrates hepatic uptake, biliary clearance, and metabolite kinetics to bridge this gap. Validation via sandwich-cultured hepatocytes with disrupted biliary networks (e.g., Bcrp knockout) refines predictions .
Q. Why do some PPARγ agonists lack this compound’s hepatotoxicity despite similar receptor affinity?
Structural differences in thiazolidinedione analogs (e.g., absence of a sulfated metabolite) may reduce reactive intermediate formation. Comparative metabolomics (e.g., CYP2C8/3A4 activity screens) and covalent binding assays (e.g., ³H-labeled Troglitazone) identify toxicity-specific pathways. PPARγ transactivation assays further dissociate receptor binding from off-target effects .
Q. Methodological Best Practices
Q. What quality controls ensure reproducibility in this compound immunoblotting studies?
- Use pre-stained molecular weight markers to confirm protein separation.
- Normalize band density to β-actin or GAPDH.
- Block membranes with 5% skim milk to reduce non-specific binding.
- Validate antibodies via siRNA-mediated gene silencing in parallel experiments .
Q. How should researchers optimize TEM sample preparation for this compound-treated cells?
- Fix cells in 2% glutaraldehyde/2% paraformaldehyde (4°C, 2 hrs).
- Post-fix with 1% osmium tetroxide, dehydrate in ethanol series, and embed in epoxy resin.
- Stain ultrathin sections (60 nm) with uranyl acetate (20 min) and lead citrate (7 min) .
Propiedades
IUPAC Name |
sodium;[2-[[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO8S2.Na/c1-13-14(2)21-18(15(3)20(13)33-35(28,29)30)9-10-24(4,32-21)12-31-17-7-5-16(6-8-17)11-19-22(26)25-23(27)34-19;/h5-8,19H,9-12H2,1-4H3,(H,25,26,27)(H,28,29,30);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIKTIPHNIELCY-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C)OS(=O)(=O)[O-])C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26NNaO8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.